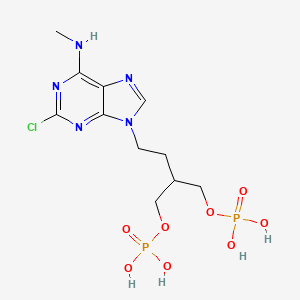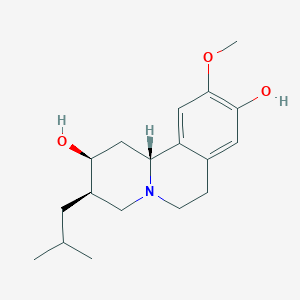
W67Ydn587R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
W67Ydn587R, also known as (+)-9-O-desmethyl-β-dihydrotetrabenazine, is a compound with the molecular formula C18H27NO3. This compound is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of W67Ydn587R involves multiple steps, starting from commercially available precursors. The key steps include:
Hydrogenation: The initial step involves the hydrogenation of a precursor compound to form a dihydro derivative.
Demethylation: The next step is the selective demethylation of the dihydro derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
W67Ydn587R undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Aplicaciones Científicas De Investigación
W67Ydn587R has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of tetrabenazine derivatives.
Biology: The compound is used in research related to neurotransmitter regulation and movement disorders.
Medicine: this compound is being investigated for its potential therapeutic effects in treating hyperkinetic movement disorders.
Mecanismo De Acción
The mechanism of action of W67Ydn587R involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines into synaptic vesicles, thereby decreasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This action helps in managing hyperkinetic movement disorders by reducing excessive neurotransmitter activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: The parent compound of W67Ydn587R, used in the treatment of movement disorders.
Reserpine: Another VMAT inhibitor with similar pharmacological effects.
Valbenazine: A derivative of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a VMAT inhibitor. Compared to tetrabenazine, this compound has a higher affinity for VMAT and a longer duration of action, making it a promising candidate for further research and development .
Propiedades
Número CAS |
1214267-68-1 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |
Clave InChI |
NNGHNWCGIHBKHE-BMFZPTHFSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


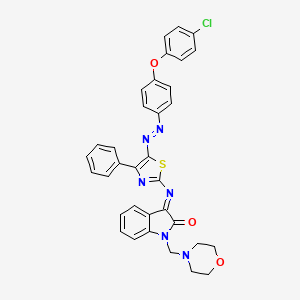
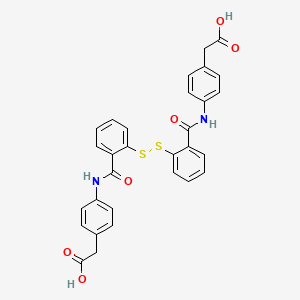
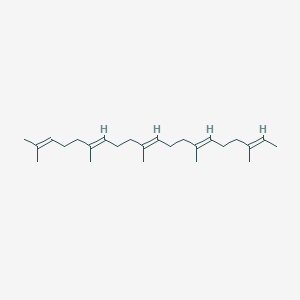
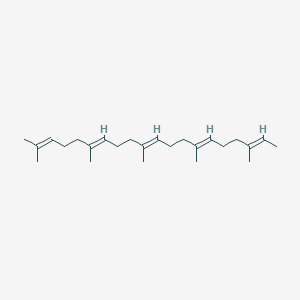
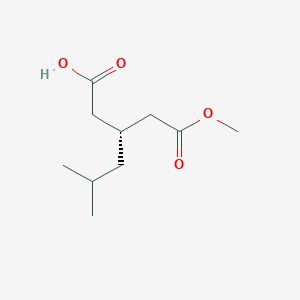
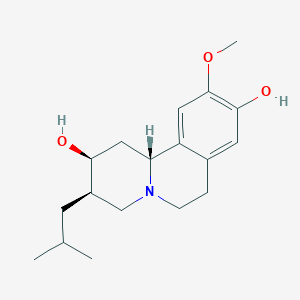

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)
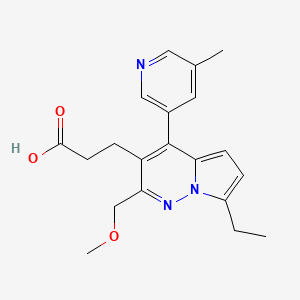

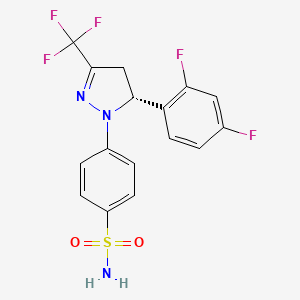
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
